molecular formula C20H21ClN6O4 B2685807 ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 852440-67-6

ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2685807
CAS No.: 852440-67-6
M. Wt: 444.88
InChI Key: FEABKGRRVZCDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic aromatic organic compound. Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This showcases their potential as novel therapeutic agents against various bacterial infections and cancer types.

Synthesis and Biological Evaluation

Novel pyrazolopyrimidines derivatives, including those synthesized from carboxamide 2 with aromatic aldehydes and ethyl chloroacetate, have been explored for their anticancer and anti-5-lipoxygenase activities. These compounds underwent a series of reactions, yielding esters linked to pyrazolo[3,4-d]pyrimidinones hybrids. They were screened for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating their promise as anticancer agents and for the treatment of inflammatory disorders (Rahmouni et al., 2016).

Antitubercular Activity

Benzofuran and benzo[d]isothiazole derivatives, designed by molecular hybridization and screened for their in vitro activities against Mycobacterium smegmatis and Mycobacterium tuberculosis, showed promising results as antitubercular agents. One particular compound demonstrated significant inhibitory activity and non-cytotoxicity at relevant concentrations, underscoring the potential for developing new therapeutics against tuberculosis (Reddy et al., 2014).

Anticonvulsant Agent Development

Research has also extended into the development of anticonvulsant drugs, such as "Epimidin," showcasing the compound's potential as a new anticonvulsant candidate. The development of a validated HPLC method for determining related substances in this novel anticonvulsant agent indicates progress towards its pharmaceutical application and highlights the compound's importance in drug development (Severina et al., 2021).

Mechanism of Action

Properties

IUPAC Name

ethyl 4-[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O4/c1-2-31-20(30)25-9-7-24(8-10-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEABKGRRVZCDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.